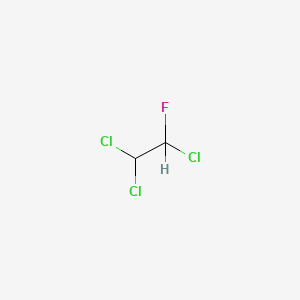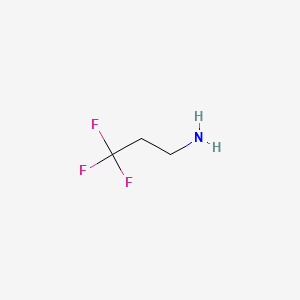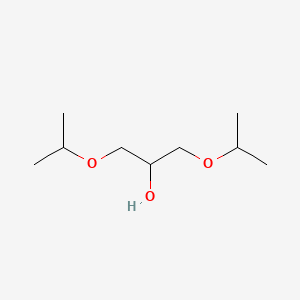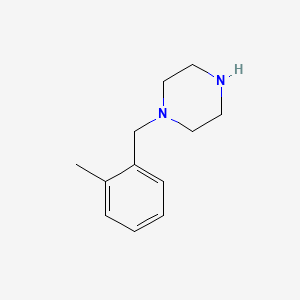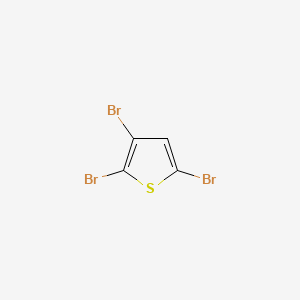
2,3,5-トリブロモチオフェン
説明
2,3,5-Tribromothiophene is an organobromine compound with the molecular formula C4HBr3S. It is a derivative of thiophene, where three hydrogen atoms are replaced by bromine atoms at the 2, 3, and 5 positions. This compound is known for its significant reactivity and is used in various chemical syntheses and industrial applications .
科学的研究の応用
2,3,5-Tribromothiophene is used extensively in scientific research due to its reactivity and versatility:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Material Science: Used in the development of semiconductors and conductive polymers.
Pharmaceuticals: Acts as an intermediate in the synthesis of various biologically active compounds.
Environmental Chemistry: Studied for its role in the degradation of brominated organic pollutants.
準備方法
Synthetic Routes and Reaction Conditions: 2,3,5-Tribromothiophene can be synthesized through the bromination of thiophene. The process involves the addition of bromine to thiophene in the presence of a solvent like chloroform. The reaction is exothermic and must be controlled to prevent excessive heat. The mixture is typically stirred at room temperature and then heated to 50°C for several hours to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the preparation of 2,3,5-tribromothiophene involves the use of large-scale reactors. Thiophene and chloroform are mixed, and bromine is added dropwise while maintaining the temperature at around -5°C to control the reaction. The mixture is then heated to reflux, and the product is purified through distillation .
Types of Reactions:
Substitution Reactions: 2,3,5-Tribromothiophene undergoes substitution reactions where the bromine atoms can be replaced by other substituents. This is often facilitated by nucleophilic reagents.
Reduction Reactions: The compound can be reduced to form less brominated thiophenes or thiophene itself.
Halogen Dance Reactions: This involves the migration of bromine atoms within the thiophene ring under basic conditions.
Common Reagents and Conditions:
Nucleophiles: Such as sodium methoxide or potassium tert-butoxide for substitution reactions.
Reducing Agents: Zinc dust in acetic acid for reduction reactions.
Bases: Strong bases like sodium hydride for halogen dance reactions.
Major Products:
Substituted Thiophenes: Depending on the nucleophile used.
Debrominated Thiophenes: Resulting from reduction reactions.
作用機序
The mechanism of action of 2,3,5-tribromothiophene involves its ability to participate in electrophilic aromatic substitution reactions. The bromine atoms activate the thiophene ring towards nucleophilic attack, facilitating various substitution reactions. The compound can also undergo reduction and halogen dance reactions, where the bromine atoms migrate within the ring structure .
類似化合物との比較
- 2,5-Dibromothiophene
- 3-Bromothiophene
- 2,4,5-Tribromothiophene
Comparison: 2,3,5-Tribromothiophene is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. For instance, 3-bromothiophene cannot be prepared directly from thiophene and requires debromination of 2,3,5-tribromothiophene . This specific arrangement of bromine atoms makes 2,3,5-tribromothiophene particularly useful in certain synthetic applications where regioselectivity is crucial .
特性
IUPAC Name |
2,3,5-tribromothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBr3S/c5-2-1-3(6)8-4(2)7/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDNDSLDRLEELJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBr3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062862 | |
| Record name | Thiophene, 2,3,5-tribromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3141-24-0 | |
| Record name | 2,3,5-Tribromothiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3141-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiophene, 2,3,5-tribromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003141240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3141-24-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263503 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiophene, 2,3,5-tribromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thiophene, 2,3,5-tribromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5-tribromothiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.586 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,5-Tribromothiophene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HX5MEU6VFT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2,3,5-tribromothiophene useful in organic synthesis?
A1: 2,3,5-Tribromothiophene is a versatile building block in organic synthesis because of the reactivity difference between the α (2- and 5-) and β (3- and 4-) positions. This allows for regioselective cross-coupling reactions, enabling the controlled synthesis of complex thiophene derivatives [, ].
Q2: Can you provide examples of regioselective reactions with 2,3,5-tribromothiophene?
A2: Research has demonstrated site-selective Suzuki-Miyaura reactions on 2,3,5-tribromothiophene, allowing for the controlled introduction of aryl groups at the 5-, 2-, and 3- positions sequentially [, ]. This enables the synthesis of 5-aryl-2,3-dibromothiophenes, 2,5-diaryl-3-bromothiophenes, and 2,3,5-triarylthiophenes, showcasing the potential for building diverse thiophene-based structures.
Q3: Beyond Suzuki-Miyaura reactions, are there other transformations possible with 2,3,5-tribromothiophene?
A3: Yes, 2,3,5-tribromothiophene can undergo regioselective hydrodebromination. Studies have explored sterically hindered palladium catalysts to selectively remove bromine atoms []. While achieving high selectivity and complete conversion simultaneously remains challenging due to the background reactivity with sodium borohydride, optimization of reaction conditions allows for a degree of control over the debromination process.
Q4: What are the challenges associated with the hydrodebromination of 2,3,5-tribromothiophene?
A4: The high reactivity of sodium borohydride with bromothiophenes makes it difficult to achieve both high selectivity and complete conversion during hydrodebromination []. This often leads to overdebromination, limiting the yield of the desired product.
Q5: Can 2,3,5-tribromothiophene be used in materials science applications?
A6: Research has explored the use of 2,3,5-tribromothiophene as a building block for conjugated microporous polymers (CMPs) []. The resulting SCMPs exhibit high surface areas and strong adsorption capabilities for iodine, demonstrating potential for applications in environmental remediation.
Q6: What spectroscopic techniques are used to characterize 2,3,5-tribromothiophene?
A7: Common techniques include vibrational spectroscopy (FTIR and Raman) [], solid-state NMR (¹³C CP/MAS) [], and potentially gas chromatography-mass spectrometry (GC-MS) for analysis of reaction mixtures.
Q7: Are there alternative synthesis routes to access specific dibromothiophene isomers?
A8: Yes, 2,3-dibromothiophene can be synthesized through regioselective debromination of 2,3,5-tribromothiophene using zinc in acetic acid []. This method offers an alternative route to access this specific isomer, which is valuable for further functionalization and exploration of its unique properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



